ethyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate
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Overview
Description
Ethyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate is a synthetic organic compound belonging to the imidazo[4,3-c][1,4]oxazine family This compound is characterized by its unique fused ring structure, which includes an imidazole ring fused to an oxazine ring, and a bromine atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Imidazole Ring: Starting with a suitable precursor, such as an amino alcohol, the imidazole ring is formed through cyclization reactions.
Oxazine Ring Formation: The oxazine ring is then constructed by reacting the brominated imidazole intermediate with appropriate reagents, often involving cyclization reactions.
Esterification: Finally, the ethyl ester group is introduced through esterification reactions using ethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution Products: Depending on the nucleophile, products like azido, thiocyano, or other substituted derivatives.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with altered oxidation states.
Hydrolysis Products: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which ethyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. The bromine atom and the ester group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-chloro-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Ethyl 3-iodo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate: Contains an iodine atom, which may enhance certain properties like radiolabeling for imaging studies.
Ethyl 3-fluoro-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate: Fluorine substitution can significantly alter the compound’s electronic properties and metabolic stability.
Each of these compounds has unique characteristics that make them suitable for different applications, highlighting the versatility and importance of the imidazo[4,3-c][1,4]oxazine scaffold in chemical research.
Properties
CAS No. |
2751616-12-1 |
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Molecular Formula |
C9H11BrN2O3 |
Molecular Weight |
275.10 g/mol |
IUPAC Name |
ethyl 3-bromo-6,8-dihydro-5H-imidazo[5,1-c][1,4]oxazine-1-carboxylate |
InChI |
InChI=1S/C9H11BrN2O3/c1-2-15-8(13)7-6-5-14-4-3-12(6)9(10)11-7/h2-5H2,1H3 |
InChI Key |
MCWFLZBLBNUDFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2COCCN2C(=N1)Br |
Purity |
95 |
Origin of Product |
United States |
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